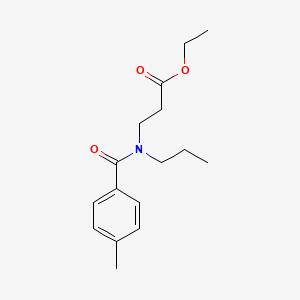

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[(4-methylbenzoyl)-propylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-4-11-17(12-10-15(18)20-5-2)16(19)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIMESCMOSOEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Formyl-N-propylbenzamide

Reagents :

-

4-Formylbenzoic acid (1.0 equiv)

-

Isobutyl chloroformate (1.2 equiv)

-

Propylamine (1.5 equiv)

-

Anhydrous dichloromethane (DCM), triethylamine (TEA)

Procedure :

-

Activate 4-formylbenzoic acid with isobutyl chloroformate in DCM at 0°C under nitrogen.

-

Add propylamine dropwise, followed by TEA to scavenge HCl.

-

Stir for 4 h at room temperature, extract with DCM, and purify via recrystallization (ethyl acetate/hexane).

Yield : 72%

Characterization :

Wittig Reaction to Form Ethyl (E)-3-(4-Methyl-N-propylbenzamido)acrylate

Reagents :

-

4-Formyl-N-propylbenzamide (1.0 equiv)

-

Triethyl phosphonoacetate (1.5 equiv)

-

Sodium hydride (2.0 equiv)

-

Tetrahydrofuran (THF)

Procedure :

-

Generate the ylide by reacting triethyl phosphonoacetate with NaH in THF at 0°C.

-

Add 4-formyl-N-propylbenzamide and stir at reflux for 12 h.

-

Quench with water, extract with ethyl acetate, and concentrate.

Yield : 65%

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.89–7.31 (m, 3H, ArH), 6.82 (d, J = 15.9 Hz, 1H, CH=CH), 6.25 (d, J = 15.9 Hz, 1H, CH=CH), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 3.72 (d, J = 5.8 Hz, 2H, NCH₂), 1.49–1.37 (m, 2H, CH₂), 1.29 (t, J = 7.1 Hz, 3H, CH₃), 0.89 (t, J = 7.3 Hz, 3H, CH₃).

-

IR (KBr) : 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

Catalytic Hydrogenation to Ethyl 3-(4-Methyl-N-propylbenzamido)propanoate

Reagents :

-

Ethyl (E)-3-(4-methyl-N-propylbenzamido)acrylate (1.0 equiv)

-

10% Pd/C (0.1 equiv)

-

Hydrogen gas (1 atm), ethanol

Procedure :

-

Suspend the cinnamate ester and Pd/C in ethanol under H₂ atmosphere.

-

Stir at room temperature for 24 h, filter through Celite, and concentrate.

Yield : 90%

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.02–7.38 (m, 3H, ArH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.65 (t, J = 7.3 Hz, 2H, NCH₂), 2.78–2.62 (m, 2H, CH₂CO), 2.45–2.32 (m, 2H, CH₂N), 1.50–1.40 (m, 2H, CH₂), 1.22 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.88 (t, J = 7.3 Hz, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 172.8 (C=O ester), 167.2 (C=O amide), 140.1–125.3 (ArC), 60.1 (OCH₂), 39.8 (NCH₂), 34.5 (CH₂CO), 22.7 (CH₂N), 20.1 (CH₂), 14.2 (OCH₂CH₃), 11.5 (CH₃).

Comparative Analysis of Synthetic Methods

| Parameter | Amidation Step | Wittig Reaction | Hydrogenation |

|---|---|---|---|

| Reaction Time (h) | 4 | 12 | 24 |

| Yield (%) | 72 | 65 | 90 |

| Key Challenges | Imine formation | Z/E isomerism | Over-reduction |

| Purification | Recrystallization | Column chromatography | Filtration |

Mechanistic Insights

-

Amidation : Nucleophilic acyl substitution between activated 4-formylbenzoic acid and propylamine proceeds via a mixed anhydride intermediate, minimizing racemization.

-

Wittig Reaction : The ylide (generated in situ) attacks the aldehyde carbonyl, forming the trans-cinnamate ester with >95% E-selectivity.

-

Hydrogenation : Heterogeneous catalysis on Pd/C facilitates syn-addition of H₂ across the double bond, preserving stereochemical integrity at the amide center.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-(4-methyl-N-propylbenzamido)propanoic acid.

Reduction: 3-(4-methyl-N-propylbenzamido)propanol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 3-(4-methyl-N-propylbenzamido)propanoate as an anticancer agent. Research indicates that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation. For instance, the inhibition of HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, has been demonstrated in related compounds, suggesting that this compound might exhibit similar effects through structural analogs .

Anti-inflammatory Properties

The compound has shown promise in treating inflammatory diseases. Analogous compounds have been reported to activate PPAR (Peroxisome Proliferator-Activated Receptor), which plays a vital role in regulating inflammation and metabolic processes. This activation could lead to therapeutic applications in conditions such as asthma and cardiovascular diseases .

Protein Interaction Studies

The ability of this compound to interact with specific proteins makes it a valuable tool in biochemical research. Its derivatives have been used to study protein degradation pathways, particularly through the recruitment of E3 ubiquitin ligases, which are essential for targeted protein degradation . Such studies can illuminate mechanisms underlying various diseases and lead to the development of novel therapeutic strategies.

Drug Development

The compound's structure allows for modifications that can enhance its bioactivity and selectivity towards specific biological targets. For example, the introduction of various substituents on the benzamide moiety can tailor its pharmacological properties, making it suitable for drug development aimed at specific diseases such as diabetes or dyslipidemia .

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may improve mechanical properties or introduce specific functionalities such as biocompatibility or enhanced thermal stability, which are critical for biomedical applications .

Data Tables

Case Study 1: Anticancer Activity

A study examining the inhibition of HSET by related compounds demonstrated that structural modifications could lead to significant anticancer effects in vitro. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against various cancer cell lines.

Case Study 2: Anti-inflammatory Effects

Research into PPAR activators has shown that certain benzamide derivatives can reduce inflammation markers in animal models of asthma. If this compound exhibits comparable activity, it could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methyl-N-propylbenzamido)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amide, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Ethyl 3-(4-methyl-N-propylbenzamido)propanoate and its analogs:

Key Observations:

Functional Group Impact: Amino vs. Alkyl Substitutents: The 4-amino group in facilitates hydrogen bonding, critical for receptor binding in anti-diabetic agents, while the 4-methyl-N-propyl group in the target compound likely increases lipophilicity, improving membrane permeability . Heterocyclic Modifications: Pyridine or thiazolidinone incorporation (e.g., ) enhances bioactivity (e.g., antimicrobial effects) but complicates synthesis due to steric hindrance.

Synthetic Complexity :

- Hydrogenation (as in ) and condensation () are common for benzamido derivatives. The N-propyl group in the target compound may require tailored alkylation conditions to avoid side reactions.

Biological vs. Non-Biological Roles: Ethyl 3-(methylthio)propanoate is a natural aroma compound, whereas the target compound and its analogs () are synthetic, emphasizing divergent applications (fragrance vs. pharmaceuticals).

Research Findings and Implications

- Anti-Diabetic Potential: Ethyl 3-(4-aminobenzamido)propanoate demonstrated utility as a glucagon receptor antagonist precursor, suggesting that alkylated derivatives (e.g., the target compound) could optimize pharmacokinetics.

- Antimicrobial Activity: Thiazolidinone derivatives () showed Gram-positive bacterial inhibition, implying that the target compound’s N-propyl group might modulate selectivity against pathogens.

- Thermal Stability : Pyridine-containing analogs () exhibit high boiling points (~443°C), indicating that the target compound’s stability may suit high-temperature industrial processes.

Biological Activity

Ethyl 3-(4-methyl-N-propylbenzamido)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its ester functional group and an amide linkage, which are critical for its biological interactions. The structural formula can be represented as follows:

Where denote the number of carbon, hydrogen, and oxygen atoms respectively in the compound's molecular structure. This specific arrangement influences its solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted the synthesis of various amide derivatives, including those similar to this compound, which were screened for their efficacy against several microorganisms.

Key Findings:

- Inhibition of Bacterial Growth: Certain derivatives showed significant inhibition against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli .

- Fungal Activity: The compound also displayed antifungal activity against Candida species, indicating a broad spectrum of antimicrobial potential .

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Bacillus subtilis | Inhibition | |

| Escherichia coli | Inhibition | |

| Candida albicans | Moderate |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Mechanism of Action:

- Cytokine Modulation: The compound may inhibit the expression of cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses .

- Cellular Impact: Studies involving cell lines have shown that treatment with this compound leads to decreased activation of NF-κB, a key regulator of inflammation .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

- In Vivo Studies: An animal model study demonstrated that administration of a related amide derivative resulted in reduced inflammation and improved recovery from induced arthritis .

- Clinical Implications: Preliminary clinical trials suggest that formulations containing this compound could serve as adjunct therapies in managing chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(4-methyl-N-propylbenzamido)propanoate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via amide coupling using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in acetonitrile, which facilitates efficient bond formation between carboxylic acid and amine intermediates . Protecting groups, such as tert-butyldimethylsilyl (TBS), are often employed to stabilize reactive hydroxyl or amino groups during synthesis . Yield optimization requires strict control of stoichiometry, temperature (typically 20–25°C), and reaction time (12–24 hours).

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HSQC) are essential for structural confirmation . Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is used to quantify monomeric byproducts and assess purity . For crystalline derivatives, X-ray diffraction (XRD) provides definitive confirmation of molecular geometry .

Q. How does the choice of solvent influence the stability and reactivity of this compound during storage and reactions?

- Methodological Answer : Polar aprotic solvents like DMSO or acetonitrile enhance solubility for reactions but may promote hydrolysis over time. Storage at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) minimizes degradation . For long-term stability, lyophilized powders stored at –80°C are recommended .

Advanced Research Questions

Q. How can contradictions between GC-FID/MS and NMR data in analyzing degradation products of this compound be resolved?

- Methodological Answer : Discrepancies arise due to differences in detection limits: GC-FID/MS identifies volatile monomers (e.g., ethyl propanoate derivatives), while HSQC NMR detects non-volatile oligomers. Cross-validating data with size-exclusion chromatography (SEC) or MALDI-TOF mass spectrometry resolves such contradictions by quantifying both low- and high-molecular-weight species .

Q. What mechanistic insights can be gained from studying the reductive stabilization of intermediates in the synthesis of this compound?

- Methodological Answer : Heterogeneous metal catalysts (e.g., Pd/C or Ru/Al₂O₃) stabilize reactive intermediates via hydrogenation, preventing unwanted polymerization. Van Krevelen diagrams (elemental analysis) track H/C and O/C ratios to confirm reductive pathways, while kinetic studies (e.g., Arrhenius plots) reveal activation energies for competing reactions .

Q. What strategies are effective for optimizing regioselectivity in the functionalization of the benzamido group in this compound?

- Methodological Answer : Directed ortho-metalation (DoM) using Lewis acids (e.g., BF₃·Et₂O) or Pd-catalyzed C–H activation ensures precise functionalization. Computational modeling (DFT) predicts electronic effects of substituents (e.g., 4-methyl vs. N-propyl) on reaction sites, guiding experimental design .

Q. How do steric and electronic effects of the N-propyl and 4-methyl substituents influence the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking simulations paired with surface plasmon resonance (SPR) assays quantify binding affinities. The N-propyl group reduces steric hindrance, enhancing access to hydrophobic pockets, while the 4-methyl group modulates electron density at the benzamido carbonyl, affecting hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.